molecular formula C19H19N3O2 B12127199 Morpholin-4-yl 2-benzylbenzimidazolyl ketone

Morpholin-4-yl 2-benzylbenzimidazolyl ketone

Cat. No.: B12127199
M. Wt: 321.4 g/mol
InChI Key: YJOASKZKRCQAPB-UHFFFAOYSA-N
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Description

Morpholin-4-yl 2-benzylbenzimidazolyl ketone is a compound that features a morpholine ring and a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholin-4-yl 2-benzylbenzimidazolyl ketone typically involves a multi-step process. One common method starts with the reaction of pyruvic acid, oxalyl chloride, and morpholine in dichloromethane to obtain 1-(morpholin-4-yl)propane-1,2-dione. This intermediate is then reacted with 4-allylthiosemicarbazide in ethanol to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Morpholin-4-yl 2-benzylbenzimidazolyl ketone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the ketone group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction may produce alcohols or amines.

Scientific Research Applications

Morpholin-4-yl 2-benzylbenzimidazolyl ketone has several scientific research applications:

Mechanism of Action

The mechanism of action of Morpholin-4-yl 2-benzylbenzimidazolyl ketone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholin-4-yl 2-benzylbenzimidazolyl ketone is unique due to its combination of a morpholine ring and a benzimidazole moiety, which imparts specific chemical and biological properties. This makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

(2-benzylbenzimidazol-1-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C19H19N3O2/c23-19(21-10-12-24-13-11-21)22-17-9-5-4-8-16(17)20-18(22)14-15-6-2-1-3-7-15/h1-9H,10-14H2

InChI Key

YJOASKZKRCQAPB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)N2C3=CC=CC=C3N=C2CC4=CC=CC=C4

Origin of Product

United States

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